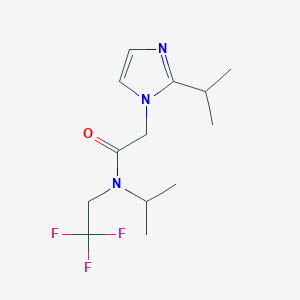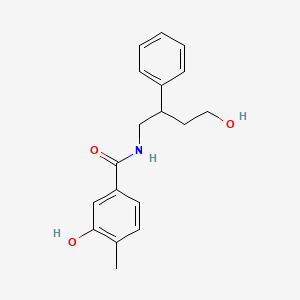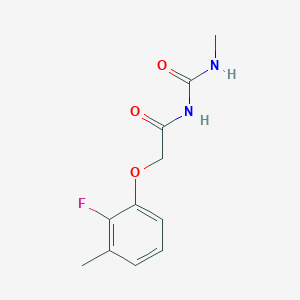![molecular formula C12H15FN4O B7643534 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a tetrazole derivative that has been synthesized using various methods. The synthesis of this compound has been done using different approaches, including the use of various reagents and catalysts. The compound has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research.
Wirkmechanismus
The mechanism of action of 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole is not fully understood. However, studies have shown that the compound acts on various molecular targets in the body, including enzymes and receptors. The compound has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, leading to its potential use in the treatment of these diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy. In addition, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole in lab experiments include its potential use in the treatment of various diseases, its ability to exhibit various biochemical and physiological effects, and its relatively easy synthesis. The limitations of using the compound in lab experiments include the lack of a full understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole could include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. In addition, the compound could be studied for its potential use in the treatment of other diseases, including neurological disorders. Further research could also focus on the development of analogs of the compound with improved efficacy and reduced side effects.
Synthesemethoden
The synthesis of 5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole has been achieved using different methods. One of the methods involves the reaction of 2-fluoro-3-methylphenol with 1-bromo-3-chloropropane in the presence of a base to form 5-(2-fluoro-3-methylphenoxy)-1-(3-chloropropyl)tetrazole. This intermediate compound is then reacted with isopropylamine to yield the final product. Other methods involve the use of different reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that the compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-[(2-fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O/c1-8(2)17-11(14-15-16-17)7-18-10-6-4-5-9(3)12(10)13/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBGOXFDFIUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=NN2C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)


![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)

![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)
